Methionine sulfoximine

Vue d'ensemble

Description

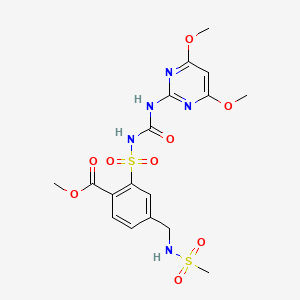

La méthionine sulfoximine est un dérivé de la méthionine et agit comme un inhibiteur irréversible de l'enzyme glutamine synthétase . Ce composé est connu pour ses effets convulsivants et est composé de deux diastéréoisomères différents : la L-S-méthionine sulfoximine et la L-R-méthionine sulfoximine . La méthionine sulfoximine a été étudiée pour son rôle dans la prévention de l'excitotoxicité en inhibant la production de glutamate dans le cerveau .

Mécanisme D'action

Target of Action

Methionine sulfoximine (MSO) primarily targets two enzymes: γ-glutamylcysteine synthetase and glutamine synthetase . These enzymes play crucial roles in the synthesis of glutamine, a key amino acid involved in various metabolic processes.

Mode of Action

MSO acts as a mimetic of glutamine , thereby inhibiting the activity of the aforementioned enzymes . Specifically, MSO is phosphorylated by glutamine synthetase, and the resulting product acts as a transition state analog that is unable to diffuse from the active site, thereby inhibiting the enzyme .

Biochemical Pathways

The inhibition of glutamine synthetase by MSO impacts the glutamine synthesis pathway . This can lead to a reduction in the levels of both glutamine and glutamate in the brain , which are crucial neurotransmitters involved in excitatory and inhibitory signaling. The inhibition of γ-glutamylcysteine synthetase affects the synthesis of glutathione, a vital antioxidant in cells .

Pharmacokinetics

It’s known that mso can cross the blood-brain barrier, which allows it to exert its effects in the central nervous system . More research is needed to fully understand the pharmacokinetics of MSO.

Result of Action

The inhibition of glutamine and glutamate production by MSO can prevent excitotoxicity , a process where neurons are damaged and killed by the overactivation of receptors for glutamate and similar substances . This has been shown to increase the longevity of mice models for diseases like Lou Gehrig’s disease .

Analyse Biochimique

Biochemical Properties

Methionine sulfoximine interacts with several enzymes and proteins. It is known to mimic glutamine and inhibit the enzymes γ-glutamylcysteine synthetase and glutamine synthetase . The inhibition of these enzymes by MSO is due to its phosphorylation by glutamine synthetase, resulting in a transition state analog that cannot diffuse from the active site .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been found to significantly reduce the production of Interleukin 6 (IL-6) and Tumor Necrosis Factor Alpha (TNFα) in mouse peritoneal macrophages triggered with lipopolysaccharide (LPS) . Furthermore, MSO inhibits glutamate production in the brain, thereby preventing excitotoxicity, a process that can lead to cell death .

Molecular Mechanism

The molecular mechanism of action of this compound involves its phosphorylation by glutamine synthetase . The resulting product acts as a transition state analog that is unable to diffuse from the active site, thereby inhibiting the enzyme . This inhibition prevents the overproduction of glutamate, thereby preventing excitotoxicity .

Temporal Effects in Laboratory Settings

It is known that MSO is an irreversible inhibitor of glutamine synthetase , suggesting that its effects may persist as long as the enzyme is present.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. For instance, it has been found that sub-convulsive doses of MSO are neuroprotective in rodent models of hyperammonemia, acute liver disease, and amyotrophic lateral sclerosis .

Metabolic Pathways

This compound is involved in the metabolic pathway of glutamine synthesis, where it acts as an inhibitor of glutamine synthetase . This inhibition affects the levels of both glutamine and glutamate in the brain .

Transport and Distribution

It is known that MSO can readily cross the blood-brain barrier, suggesting that it may be transported and distributed via the circulatory system .

Subcellular Localization

Given its role as an inhibitor of glutamine synthetase, it is likely that it localizes to the cytoplasm where this enzyme is typically found .

Méthodes De Préparation

La méthionine sulfoximine peut être synthétisée par une simple oxydation des résidus de méthionine au sein des polypeptides . Ce processus implique l'utilisation d'agents oxydants pour convertir la méthionine en méthionine sulfoximine. De plus, une élaboration ultérieure chimio-sélective peut être réalisée en utilisant un couplage N–H croisé à médiation par le cuivre(II) sur les résidus de méthionine sulfoximine avec des réactifs d'acide arylboronique . Les méthodes de production industrielle impliquent généralement des procédés d'oxydation similaires, mais à plus grande échelle et avec des conditions de réaction optimisées pour garantir un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

La méthionine sulfoximine subit diverses réactions chimiques, notamment :

Oxydation : La synthèse initiale implique l'oxydation de la méthionine en méthionine sulfoximine.

Phosphorylation : La méthionine sulfoximine est phosphorylée par la glutamine synthétase, ce qui donne un analogue de l'état de transition qui inhibe l'enzyme.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants, des catalyseurs au cuivre(II) et des acides arylboroniques. Les principaux produits formés à partir de ces réactions sont des dérivés de la méthionine sulfoximine avec divers groupes fonctionnels attachés.

4. Applications de la recherche scientifique

La méthionine sulfoximine a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisée comme composé modèle pour étudier la chimie de la sulfoximine et l'inhibition enzymatique.

5. Mécanisme d'action

La méthionine sulfoximine exerce ses effets en étant phosphorylée par la glutamine synthétase. Le produit résultant agit comme un analogue de l'état de transition qui ne peut pas diffuser hors du site actif, inhibant ainsi l'enzyme . Cette inhibition empêche la synthèse de la glutamine, ce qui entraîne une réduction de la production de glutamate et une prévention de l'excitotoxicité .

Applications De Recherche Scientifique

Methionine sulfoximine has a wide range of scientific research applications:

Comparaison Avec Des Composés Similaires

La méthionine sulfoximine est unique en raison de son inhibition spécifique de la glutamine synthétase et de sa capacité à prévenir l'excitotoxicité. Les composés similaires comprennent :

Buthionine sulfoximine : Un autre dérivé de la sulfoximine connu pour sa capacité à inhiber la γ-glutamylcysteine synthétase.

Glufosinate : Un composé qui inhibe également la glutamine synthétase mais qui a des propriétés chimiques et des applications différentes.

La méthionine sulfoximine se distingue par ses diastéréoisomères spécifiques et son mécanisme d'action unique dans la prévention de l'excitotoxicité.

Propriétés

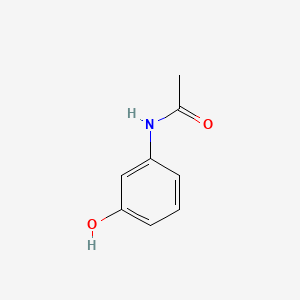

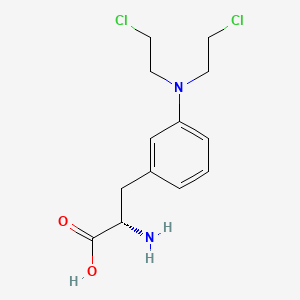

IUPAC Name |

2-amino-4-(methylsulfonimidoyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O3S/c1-11(7,10)3-2-4(6)5(8)9/h4,7H,2-3,6H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXTAYKAGBXMACB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201031266 | |

| Record name | Methionine sulfoximine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Methionine sulfoximine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15471 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1982-67-8 | |

| Record name | Methionine sulfoximine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1982-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methionine sulfoximine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001982678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methionine sulfoximine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-(S-methylsulphonimidoyl)butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.224 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methionine sulfoximine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029430 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.